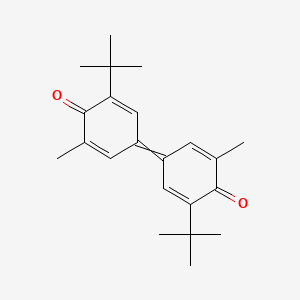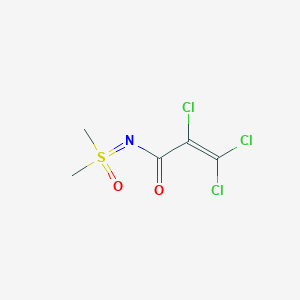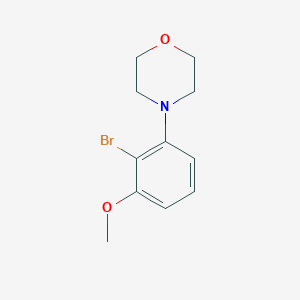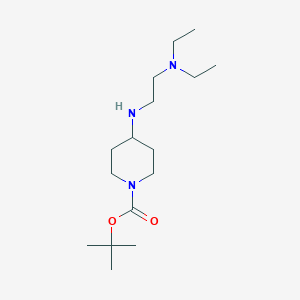
3,3',5,5'-Tetrabromobisphenol A-d10, (OH)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is a brominated derivative of bisphenol A. It is commonly used as a flame retardant in various consumer products, including fabrics, plastics, and electronics . The compound is known for its high thermal stability and effectiveness in reducing the flammability of materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 typically involves the bromination of bisphenol A. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions to ensure the selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully optimized to achieve the desired product .
化学反応の分析
Types of Reactions
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-brominated bisphenol A derivatives.
Substitution: Various substituted bisphenol A derivatives depending on the nucleophile used.
科学的研究の応用
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in polymer chemistry and materials science.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flame-retardant materials for consumer products.
作用機序
The mechanism of action of 3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to inhibit the propagation of the combustion process, thereby reducing the flammability of the material .
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetrabromobisphenol A: A non-deuterated version of the compound with similar flame-retardant properties.
Tetrachlorobisphenol A: A chlorinated derivative with similar applications but different halogen atoms.
Bisphenol A: The parent compound without halogenation, used in the production of polycarbonate plastics and epoxy resins.
Uniqueness
3,3’,5,5’-Tetrabromobisphenol A-d10, (OH)2 is unique due to its deuterium labeling, which makes it useful in various analytical and research applications. The presence of deuterium atoms allows for the tracking and study of the compound in complex biological and environmental systems .
特性
分子式 |
C15H12Br4O2 |
|---|---|
分子量 |
553.9 g/mol |
IUPAC名 |
2,6-dibromo-3,5-dideuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-dibromo-2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3/i1D3,2D3,3D,4D,5D,6D |
InChIキー |
VEORPZCZECFIRK-ZGYYUIRESA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1Br)O)Br)[2H])C(C2=C(C(=C(C(=C2[2H])Br)O)Br)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)


